molecular formula C11H9BF2O3 B11875278 2-(Difluoromethoxy)naphthalene-1-boronic acid

2-(Difluoromethoxy)naphthalene-1-boronic acid

Cat. No.: B11875278
M. Wt: 238.00 g/mol
InChI Key: GSOPRLSNGJXXML-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)naphthalene-1-boronic acid is an organoboron compound that features a naphthalene ring substituted with a difluoromethoxy group and a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)naphthalene-1-boronic acid typically involves the introduction of the difluoromethoxy group onto a naphthalene ring followed by the formation of the boronic acid group. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for scale, efficiency, and cost-effectiveness. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)naphthalene-1-boronic acid primarily undergoes:

    Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: From cross-coupling reactions.

    Phenols: From oxidation reactions.

    Substituted Naphthalenes: From nucleophilic substitution reactions.

Scientific Research Applications

2-(Difluoromethoxy)naphthalene-1-boronic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-1-boronic acid in cross-coupling reactions involves:

Comparison with Similar Compounds

  • 2-Methoxy-1-naphthaleneboronic acid
  • Naphthalene-1-boronic acid
  • 2-Naphthylboronic acid

Comparison:

This compound stands out due to the presence of the difluoromethoxy group, which imparts unique electronic and steric properties, enhancing its utility in various chemical reactions and applications.

Properties

Molecular Formula

C11H9BF2O3

Molecular Weight

238.00 g/mol

IUPAC Name

[2-(difluoromethoxy)naphthalen-1-yl]boronic acid

InChI

InChI=1S/C11H9BF2O3/c13-11(14)17-9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6,11,15-16H

InChI Key

GSOPRLSNGJXXML-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC2=CC=CC=C12)OC(F)F)(O)O

Origin of Product

United States

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